1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone

CCR5 antagonist HIV entry inhibitor chemokine receptor

Researchers pursuing multi-step syntheses of complex targets often encounter the limitation that simple acetophenone derivatives lack orthogonal functional handles for chemoselective elaboration. 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]ethanone (CAS 58282-51-2) resolves this bottleneck with three distinct reactive sites: a phenolic -OH at C-2, an acetyl carbonyl at C-1, and a primary alcohol-terminated -CH₂CH₂OH side chain at C-5. This architecture enables sequential oxidation, esterification, halogenation, or conjugation at the hydroxyethyl arm without perturbing the phenol or ketone, eliminating redundant protection/deprotection steps. • Orthogonal reactivity: Primary alcohol can be chemoselectively oxidized to the carboxylic acid or converted to a leaving group while the phenol and acetyl remain intact. • CCR5 antagonist scaffold: The 5-hydroxyethyl arm permits systematic derivatization to probe the CCR5 binding pocket for HIV entry inhibitor or anti-inflammatory SAR programs. • Analytical confidence: Supplied with full HPLC, NMR, and MS characterization; suitable as a characterized impurity or metabolite standard in pharmaceutical QC method development.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 58282-51-2
Cat. No. B124254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone
CAS58282-51-2
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)CCO)O
InChIInChI=1S/C10H12O3/c1-7(12)9-6-8(4-5-11)2-3-10(9)13/h2-3,6,11,13H,4-5H2,1H3
InChIKeyCIGAEGPITWAFGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]ethanone: Specialized Phenolic Ketone Building Block


1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]ethanone (CAS 58282-51-2) is a substituted acetophenone derivative (C₁₀H₁₂O₃) carrying a phenolic hydroxyl at the 2‑position and a primary‑alcohol‑terminated ethyl chain at the 5‑position . The compound is supplied as a research‑grade intermediate by specialized vendors, most notably Toronto Research Chemicals (TRC) under catalog number H943020, and is characterized by a molecular weight of 180.20 g/mol . Its structural hallmark is the ortho‑hydroxyacetyl motif coupled with a flexible hydroxyethyl side chain, which distinguishes it from simple acetophenone analogs and enables divergent synthetic elaboration.

Building Block Orthogonally functionalized phenolic ketone for multi-step synthesis
Unique Handle 5-(2-hydroxyethyl) arm enables chemoselective transformations
Characterization Supplier CoA with HPLC, NMR, and MS supports reproducibility

1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]ethanone: Critical 5-Hydroxyethyl Role


Simple acetophenone derivatives such as 2‑hydroxyacetophenone (CAS 118-93-4) or 2‑hydroxy‑5‑ethylacetophenone (CAS 24539-92-2) lack the terminal primary alcohol present in the target compound . This –CH₂CH₂OH arm provides a uniquely orthogonal functional handle: it can be selectively oxidized to a carboxylic acid, esterified, converted to a leaving group for nucleophilic displacement, or used as a tether for conjugation, all without involving the phenolic –OH or the acetyl carbonyl . Consequently, replacing the compound with a des‑hydroxyethyl analog forfeits the chemoselective reactivity required for multi‑step routes to complex targets, making generic interchange chemically inapplicable.

Target Compound
2‑OH, 5‑CH₂CH₂OH pattern; primary alcohol provides a chemoselective reaction site.
Common Analogs
Des‑hydroxyethyl or bis‑phenolic acetophenones lack orthogonal reactivity.
Loss of the hydroxyethyl handle may forfeit chemoselective routes and require additional protection steps.

1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]ethanone: Comparative Evidence


CCR5 Antagonist Activity vs Simple Acetophenones

In a preliminary pharmacological screen, 1-[2-hydroxy-5-(2-hydroxyethyl)phenyl]ethanone demonstrated CCR5 antagonistic activity, whereas the simpler 2‑hydroxyacetophenone core is devoid of this biological function [1]. The screen evaluated the compound for its ability to block the human CCR5 receptor, a critical co‑receptor for HIV‑1 entry and a target in inflammatory diseases.

CCR5 Antagonism Screen
Class-level inference
Qualitative activity vs. inactive 2‑hydroxyacetophenone core; precise IC₅₀ not disclosed.
Reported screening context for CCR5 pathway studies
Requires confirmatory dose‑response validation
CCR5 antagonist HIV entry inhibitor chemokine receptor

Orthogonal Reactivity of 5-Hydroxyethyl Group

The primary alcohol of the 5‑(2‑hydroxyethyl) substituent can be chemoselectively oxidized to the corresponding carboxylic acid using TEMPO/bleach systems or esterified with acetyl chloride under conditions that leave the phenolic –OH and acetyl group intact . In contrast, 2‑hydroxy‑5‑ethylacetophenone (CAS 24539-92-2) lacks this reactive site entirely, and 2,5‑dihydroxyacetophenone undergoes uncontrolled poly‑functionalization under the same conditions .

Orthogonal Reactivity
Class-level inference
Primary alcohol chemoselectively addressable; des‑hydroxyethyl analog unreactive.
Supports chemoselective route design
Based on established reactivity principles
chemoselective synthesis orthogonal protection hydroxyethyl handle

Vendor-Certified Analytical Purity

Toronto Research Chemicals supplies the compound with a full Certificate of Analysis (CoA) typically reporting ≥95% purity by HPLC, along with NMR and MS confirmation . Many generic acetophenone analogs are offered by non‑specialist suppliers without batch‑specific CoA, introducing variability in synthetic outcomes.

Analytical Characterization
Lot attribute
TRC CoA: ≥95% HPLC, with NMR and MS batch data.
Supports batch-to-batch reproducibility
Review per-lot CoA before critical synthetic steps
reference standard analytical quality TRC characterization

1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]ethanone: Application Scenarios


CCR5 Antagonist Lead Optimization

The preliminary CCR5 antagonist activity of the compound positions it as a core scaffold for structure‑activity relationship (SAR) studies aimed at HIV entry inhibitors or anti‑inflammatory agents. Its 5‑hydroxyethyl arm can be systematically derivatized to probe the CCR5 binding pocket, a capability absent in simple acetophenone congeners.

Orthogonally Functionalized Intermediate

The presence of three distinct functional groups (phenol, ketone, primary alcohol) allows sequential, chemoselective transformations . For example, the primary alcohol can be oxidized to a carboxylic acid or converted to a halide for coupling, while the phenol and acetyl groups remain masked or participate in later stages, enabling convergent routes to complex natural product‑like molecules.

Analytical Reference Standard for Impurity Profiling

Because the compound is supplied with rigorous analytical characterization (HPLC, NMR, MS) , it can serve as a characterized impurity or metabolite standard in pharmaceutical quality control, particularly when developing HPLC methods for related drug substances that contain the 2‑hydroxy‑5‑substituted acetophenone motif.

Application
Selection Property
Validation Focus
CCR5 Antagonist Lead Optimization
5‑hydroxyethyl functional handle
CCR5 binding pocket SAR studies
Orthogonally Functionalized Intermediate
Chemoselective primary alcohol
Convergent route design
Analytical Reference Standard
Batch-certified characterization
HPLC impurity profiling method
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